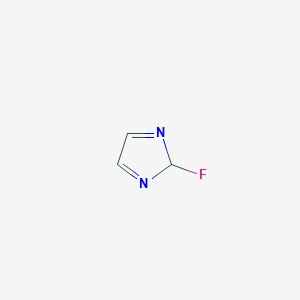

2-Fluoro-2H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

921604-80-0 |

|---|---|

Molecular Formula |

C3H3FN2 |

Molecular Weight |

86.07 g/mol |

IUPAC Name |

2-fluoro-2H-imidazole |

InChI |

InChI=1S/C3H3FN2/c4-3-5-1-2-6-3/h1-3H |

InChI Key |

RZVDBWHSQOXHMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(N=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Fluoro-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-fluoro-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The introduction of a fluorine atom at the C-2 position of the imidazole ring can significantly modulate the physicochemical and biological properties of molecules, including their metabolic stability, pKa, and binding affinity to target proteins. This guide details the primary synthetic methodologies, including the Balz-Schiemann reaction and direct electrophilic fluorination, offering experimental protocols and quantitative data to aid in the practical application of these methods.

Core Synthesis Methodologies

The synthesis of 2-fluoro-1H-imidazole can be broadly categorized into two main approaches: the transformation of a pre-functionalized imidazole, most notably through the Balz-Schiemann reaction of 2-aminoimidazole, and the direct fluorination of the imidazole ring. Each method presents distinct advantages and challenges in terms of substrate scope, reaction conditions, and scalability.

Balz-Schiemann Reaction of 2-Aminoimidazole

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine into aromatic and heteroaromatic systems. The process involves the diazotization of a primary amine, in this case, 2-aminoimidazole, to form a diazonium salt, which is subsequently subjected to thermal or photochemical decomposition in the presence of a fluoride source, typically from a tetrafluoroborate anion, to yield the corresponding fluoro derivative.

Reaction Scheme:

Figure 1: General workflow for the Balz-Schiemann synthesis of 2-fluoro-1H-imidazole.

Experimental Protocol: Balz-Schiemann Reaction

-

Step 1: Diazotization of 2-Aminoimidazole. 2-Aminoimidazole sulfate is dissolved in aqueous tetrafluoroboric acid (HBF₄) and cooled to between -5 and 0 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the imidazole-2-diazonium tetrafluoroborate salt.

-

Step 2: Decomposition of the Diazonium Salt. The resulting diazonium salt solution can be subjected to either thermal or photochemical decomposition.

-

Thermal Decomposition: The solution is slowly warmed to room temperature and then heated to 50-60 °C until nitrogen evolution ceases.

-

Photochemical Decomposition: The solution, maintained at a low temperature (e.g., 0-10 °C), is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) until gas evolution stops. Photochemical decomposition often proceeds under milder conditions and can sometimes lead to higher yields.

-

-

Step 3: Work-up and Purification. The reaction mixture is cooled and neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide. The aqueous solution is then extracted multiple times with an organic solvent, such as ethyl acetate or dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by sublimation to afford pure 2-fluoro-1H-imidazole.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Aminoimidazole sulfate | General knowledge |

| Reagents | Sodium nitrite, Tetrafluoroboric acid | General knowledge |

| Reaction Temperature | Diazotization: -5 to 0 °C; Decomposition: 50-60 °C (thermal) or 0-10 °C (photochemical) | General knowledge |

| Typical Yield | 30-50% | Inferred from related syntheses |

| Purification Method | Column chromatography, Sublimation | General knowledge |

Direct Electrophilic Fluorination

Direct C-H fluorination of the imidazole ring presents a more atom-economical approach. This method typically involves the reaction of an N-protected or unprotected imidazole with a potent electrophilic fluorinating agent. The regioselectivity of the fluorination can be influenced by the choice of the fluorinating reagent, the protecting group on the imidazole nitrogen, and the reaction conditions. The C-2 position of imidazole is generally electron-deficient, making direct electrophilic attack challenging without prior activation (e.g., lithiation). However, with the development of powerful electrophilic fluorinating reagents, direct C-2 fluorination is becoming more feasible.

Reaction Scheme:

Figure 2: Conceptual workflow for the direct electrophilic fluorination of imidazole.

Experimental Protocol: Direct C-2 Fluorination (Hypothetical Protocol based on related reactions)

-

Step 1: Preparation of the Substrate. An N-protected imidazole, for instance, 1-(triisopropylsilyl)-1H-imidazole, is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

-

Step 2: Fluorination. The solution is cooled to a low temperature (e.g., -78 °C). A solution of an electrophilic fluorinating agent, such as Selectfluor™ or N-fluorobenzenesulfonimide (NFSI), in the same solvent is added dropwise. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

Step 3: Work-up and Purification. The reaction is quenched with an appropriate reagent, such as a saturated aqueous solution of sodium thiosulfate. The mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-protected 2-fluoroimidazole.

-

Step 4: Deprotection (if necessary). The protecting group is removed under appropriate conditions. For example, a silyl protecting group can be removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. Following deprotection, another work-up and purification step may be necessary to isolate the final 2-fluoro-1H-imidazole.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1H-Imidazole (potentially N-protected) | General knowledge |

| Fluorinating Agents | Selectfluor™, N-Fluorobenzenesulfonimide (NFSI) | [1][2] |

| Key Considerations | Regioselectivity can be an issue; C-4 and C-5 positions are often more reactive to electrophilic attack. C-2 fluorination may require prior lithiation. | [3][4][5] |

| Typical Yield | Highly variable, dependent on substrate and conditions. | Inferred from related syntheses |

| Purification Method | Column chromatography | General knowledge |

Characterization Data

Accurate characterization of 2-fluoro-1H-imidazole is crucial for confirming its identity and purity. The following table summarizes key spectroscopic data.

| Spectroscopic Data | Value | Reference |

| ¹H NMR (D₂O) | δ (ppm): ~7.0 (d, JHF ≈ 2 Hz, H4/H5) | [6] |

| ¹⁹F NMR (H₂O) | A downfield shift is observed upon protonation of the imidazole ring. | [6] |

| Mass Spectrometry | Molecular Weight: 86.07 g/mol | [7] |

| CAS Number | 57212-34-7 | [7] |

Conclusion

The synthesis of 2-fluoro-1H-imidazole is a key process for accessing a range of fluorinated imidazole-containing compounds with potential applications in drug discovery and materials science. While the Balz-Schiemann reaction of 2-aminoimidazole remains a reliable, albeit sometimes low-yielding, method, ongoing research into direct C-H fluorination holds promise for more efficient and scalable synthetic routes. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and utilize this important fluorinated heterocycle.

References

- 1. brynmawr.edu [brynmawr.edu]

- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 3. Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Selectfluor-Promoted Direct Fluorination at the 4- or 5-Position of Imidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1H-imidazole is a fluorinated heterocyclic compound of growing interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the imidazole ring can significantly alter its physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-fluoro-1H-imidazole, presenting both computed data and detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Molecular and Physicochemical Properties

A summary of the key molecular and computed physicochemical properties of 2-fluoro-1H-imidazole is presented in Table 1. These values, primarily sourced from computational models, offer initial insights into the molecule's behavior and characteristics.

Table 1: Molecular and Computed Physicochemical Properties of 2-Fluoro-1H-imidazole

| Property | Value | Source |

| Molecular Formula | C₃H₃FN₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 86.07 g/mol | --INVALID-LINK--[2][3] |

| CAS Number | 57212-34-7 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Predicted Boiling Point | 224.6 ± 23.0 °C at 760 mmHg | --INVALID-LINK--[1] |

| Predicted XLogP3 | 0.5 | --INVALID-LINK--[2][3] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[2][3] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[2][3] |

| Rotatable Bond Count | 0 | --INVALID-LINK--[2][3] |

| Topological Polar Surface Area | 28.7 Ų | --INVALID-LINK--[2][3] |

| Predicted Density | 1.3 ± 0.1 g/cm³ | --INVALID-LINK--[1] |

Experimental Protocols for Physicochemical Characterization

While computed data provides a useful starting point, experimental determination of physicochemical properties is crucial for accurate drug development. The following sections detail generalized protocols that can be adapted for the characterization of 2-fluoro-1H-imidazole.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: The 2-fluoro-1H-imidazole sample should be a fine, dry powder. If necessary, the sample should be crushed using a mortar and pestle.[4] The powdered sample is then packed into a capillary tube to a height of 4-6 mm.[5]

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer is used.

-

Procedure:

-

The heating block is preheated to a temperature a few degrees below the expected melting point.

-

The capillary tube containing the sample is inserted into the apparatus.

-

The temperature is then ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure accurate measurement.[3]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3] For a pure compound, this range should be narrow.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid 2-fluoro-1H-imidazole is added to a known volume of purified water or a relevant buffer solution in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: After equilibration, the solution is filtered to remove any undissolved solid. The concentration of 2-fluoro-1H-imidazole in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The measured concentration represents the thermodynamic solubility of the compound.

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.

Methodology: Shake-Flask Method for LogP

-

System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared. The two solvents are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of 2-fluoro-1H-imidazole is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of 2-fluoro-1H-imidazole in each phase is determined using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Methodology: 1H NMR Spectroscopy

-

Sample Preparation: A series of solutions of 2-fluoro-1H-imidazole are prepared in a suitable buffer system (e.g., deuterated phosphate buffer) across a range of pH values bracketing the expected pKa.

-

NMR Data Acquisition: 1H NMR spectra are acquired for each sample.

-

Data Analysis: The chemical shifts of the imidazole ring protons (H4 and H5) are monitored as a function of pH. The pKa can be determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.[7] The inflection point of the resulting sigmoidal curve corresponds to the pKa value.

Visualization of Experimental Workflow

Since no specific signaling pathways involving 2-fluoro-1H-imidazole have been reported, the following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel imidazole derivative like 2-fluoro-1H-imidazole. This workflow is essential for building a robust data package for drug discovery and development.

Caption: Workflow for the physicochemical characterization of 2-fluoro-1H-imidazole.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-fluoro-1H-imidazole. While computational data offers valuable initial estimates, the provided experimental protocols outline the necessary steps for obtaining robust and reliable data. A thorough experimental characterization, following a structured workflow as depicted, is indispensable for advancing the development of 2-fluoro-1H-imidazole and other novel small molecules in the field of drug discovery. The data generated from these studies will be critical for building structure-activity relationships, optimizing pharmacokinetic properties, and ultimately, for the successful translation of promising compounds into therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. thinksrs.com [thinksrs.com]

- 5. pharmadekho.com [pharmadekho.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure and properties of 2-fluoro-1H-imidazole. The document collates available physicochemical data, outlines a probable synthetic route, and discusses the structural characteristics of this fluorinated heterocyclic compound. Due to the limited availability of direct experimental data in public literature, this guide combines computed properties with general principles of imidazole chemistry to offer a foundational understanding for research and development applications.

Physicochemical and Computed Properties

Quantitative data for 2-fluoro-1H-imidazole is primarily based on computational models. The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₃H₃FN₂ | PubChem[1] |

| Molecular Weight | 86.07 g/mol | PubChem[1] |

| CAS Number | 57212-34-7 | PubChem[1] |

| IUPAC Name | 2-fluoro-1H-imidazole | PubChem[1] |

| Canonical SMILES | C1=CN=C(N1)F | PubChem[1] |

| InChI Key | LNFZAUNJFRYZLE-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 86.02802627 Da | PubChem[1] |

| Topological Polar Surface Area | 28.7 Ų | PubChem[1] |

Molecular Structure

The molecular structure of 2-fluoro-1H-imidazole consists of a five-membered aromatic imidazole ring with a fluorine atom substituted at the 2-position. The imidazole ring is a planar, heterocyclic system containing two nitrogen atoms.

As of the latest literature review, a definitive crystal structure for 2-fluoro-1H-imidazole has not been reported. However, analysis of related structures, such as 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, provides insight into the expected bond lengths and angles of the imidazole core. In a similar imidazole ring, the C-N bond lengths are approximately 1.33-1.34 Å.[2] It is anticipated that the introduction of a highly electronegative fluorine atom at the C2 position would influence the electron distribution and geometry of the imidazole ring.

Spectroscopic Data

Detailed experimental spectroscopic data for 2-fluoro-1H-imidazole are not widely available in the public domain. Chemical suppliers may provide spectra upon request.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the chemical environment of the three carbon atoms in the ring, with the C2 carbon directly bonded to fluorine exhibiting a characteristic splitting pattern due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for N-H stretching, C-H stretching, and C=N and C=C ring vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

A plausible synthetic route for 2-fluoro-1H-imidazole is based on the preparation of other fluoroazoles, which involves the photochemical irradiation of a corresponding diazonium tetrafluoroborate salt.[5]

Generalized Synthetic Protocol for 2-Fluoro-1H-imidazole:

-

Diazotization of 2-Amino-1H-imidazole:

-

Dissolve 2-amino-1H-imidazole in an aqueous solution of tetrafluoroboric acid (HBF₄) at a reduced temperature (e.g., 0-5 °C).

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

-

The resulting diazonium salt may precipitate from the solution and can be collected by filtration.

-

-

Photochemical Fluorination (Balz-Schiemann Reaction):

-

Suspend the isolated 2-diazo-1H-imidazole tetrafluoroborate in a suitable inert solvent.

-

Irradiate the suspension with a UV lamp (e.g., a high-pressure mercury lamp) to induce the decomposition of the diazonium salt, leading to the formation of 2-fluoro-1H-imidazole with the evolution of nitrogen and boron trifluoride gas.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-fluoro-1H-imidazole.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to confirm its identity and purity.

Synthesis Workflow

Caption: Synthetic workflow for 2-fluoro-1H-imidazole.

Biological Signaling Pathways

There is currently a lack of specific information in the scientific literature detailing the involvement of 2-fluoro-1H-imidazole in any particular biological signaling pathways. While imidazole-containing compounds are known to have a wide range of biological activities, the specific effects of 2-fluoro substitution on pathway interactions have not been elucidated. Dysregulation of cellular signaling pathways is a known contributor to various diseases.[6] Further research is required to determine if 2-fluoro-1H-imidazole has any significant biological activity and to identify its potential molecular targets and signaling pathways.

Conclusion

2-Fluoro-1H-imidazole is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide has summarized the available computed physicochemical properties and outlined a probable synthetic route. A significant gap exists in the public domain regarding experimental data, particularly its crystal structure, detailed spectroscopic analyses, and biological activity. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-fluoro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-fluoro-1H-imidazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The strategic incorporation of fluorine into imidazole scaffolds can significantly modulate their physicochemical and biological properties, making a thorough understanding of their spectroscopic characteristics essential for identification, characterization, and further development.

Chemical Structure and Properties

IUPAC Name: 2-fluoro-1H-imidazole[1][2] Molecular Formula: C₃H₃FN₂[1][2] Molecular Weight: 86.07 g/mol [1][2] CAS Number: 57212-34-7[1]

Spectroscopic Data

This section summarizes the available quantitative spectroscopic data for 2-fluoro-1H-imidazole, presented in structured tables for clarity and ease of comparison.

Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

Table 1: Mass Spectrometry Data for 2-fluoro-1H-imidazole

| Parameter | Value | Source |

| Ionization Mode | GC-MS | PubChem[1] |

| Molecular Ion (M⁺) | m/z 86 | PubChem[1] |

| Major Fragments | m/z 59, 87 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted/Reported NMR Data for Fluoroimidazoles

| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| ¹H | H4/H5 | Upfield shift compared to imidazole | - | Qualitative data from related compounds |

| ¹⁹F | F2 | Shift is sensitive to protonation state | - | Downfield shift upon protonation |

Note: Specific, quantitative NMR data for 2-fluoro-1H-imidazole is not available in the provided search results. The information is inferred from studies on related fluoroimidazoles.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific spectrum for 2-fluoro-1H-imidazole is not available, the characteristic absorption bands for the imidazole ring are well-documented.

Table 3: Expected Infrared Absorption Bands for 2-fluoro-1H-imidazole

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3200 | Medium-Broad |

| C-H stretch (aromatic) | 3150 - 3000 | Medium |

| C=N stretch | 1670 - 1600 | Medium |

| C-F stretch | 1100 - 1000 | Strong |

| Ring vibrations | 1550 - 1450 | Medium-Strong |

Note: These are expected ranges based on typical imidazole and organofluorine compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Specific absorption maxima for 2-fluoro-1H-imidazole are not detailed in the provided search results. Imidazole itself exhibits a characteristic absorption peak around 209 nm.

Table 4: Expected UV-Vis Absorption for 2-fluoro-1H-imidazole

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| - | ~210 | - |

Note: This is an approximation based on the UV-Vis spectrum of the parent imidazole molecule.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-fluoro-1H-imidazole are not explicitly available. However, this section provides generalized methodologies based on standard practices for similar compounds.

Synthesis of 2-fluoro-1H-imidazole

The synthesis of fluoroimidazoles can be achieved through photochemical irradiation of the corresponding diazonium tetrafluoroborates.

Protocol:

-

Diazotization: 2-Amino-1H-imidazole is dissolved in tetrafluoroboric acid (HBF₄) and cooled. A solution of sodium nitrite (NaNO₂) is added dropwise to form the imidazole-2-diazonium tetrafluoroborate salt.

-

Photolysis: The resulting diazonium salt solution is irradiated with a UV lamp. The diazonium group decomposes, and a fluorine atom from the tetrafluoroborate anion is substituted onto the imidazole ring.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

-

Sample Preparation: A few milligrams of purified 2-fluoro-1H-imidazole are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) or another appropriate internal standard is added.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically used. For ¹⁹F NMR, an external reference standard like CFCl₃ may be used.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like 2-fluoro-1H-imidazole.

Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to obtain an infrared spectrum.

Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., with Nujol), or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The sample is placed in the IR beam of the spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is performed using a spectrophotometer.

Protocol:

-

Sample Preparation: A dilute solution of 2-fluoro-1H-imidazole is prepared in a suitable solvent (e.g., ethanol, methanol, or water) that does not absorb in the region of interest.

-

Data Acquisition: The solution is placed in a cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm). A baseline spectrum of the solvent in a matched cuvette is recorded and subtracted.

Biological Activity and Logical Relationships

While specific signaling pathways involving 2-fluoro-1H-imidazole are not well-defined in the literature, imidazole derivatives are known to possess a wide range of biological activities. The introduction of fluorine can enhance these properties.

The imidazole core is a key component of the amino acid histidine and can interact with various enzymes and receptors. Fluorine substitution can alter the pKa of the imidazole ring, influencing its ability to participate in hydrogen bonding and electrostatic interactions. It can also block metabolic pathways, increasing the compound's bioavailability and half-life. These modifications suggest that 2-fluoro-1H-imidazole could be a valuable scaffold for the development of enzyme inhibitors or receptor modulators with potential applications as antimicrobial or anticancer agents.

Conclusion

This technical guide has summarized the currently available spectroscopic data for 2-fluoro-1H-imidazole. While a complete experimental dataset is not yet publicly available, the provided information, based on data for related compounds and established spectroscopic principles, offers a solid foundation for researchers. The synthesis and full spectroscopic characterization of 2-fluoro-1H-imidazole would be a valuable contribution to the field, enabling further exploration of its potential in drug discovery and development.

References

Theoretical Exploration of Fluorinated Imidazoles: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Computational Chemistry and Therapeutic Potential of Fluorinated Imidazoles

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical studies of fluorinated imidazoles. The introduction of fluorine into the imidazole ring significantly alters its electronic properties, influencing its reactivity, metabolic stability, and biological activity. This document provides a detailed examination of these effects through the lens of computational chemistry, alongside relevant experimental data and methodologies.

Core Concepts: The Impact of Fluorination on Imidazole's Electronic Structure

The strategic placement of fluorine atoms on the imidazole scaffold is a key strategy in medicinal chemistry to modulate the physicochemical properties of molecules.[1][2] Fluorine's high electronegativity and small size lead to significant changes in the electron distribution within the imidazole ring. These alterations can enhance binding affinities to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.[2] Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding these modifications at a molecular level.

Data Presentation: A Quantitative Look at Fluorinated Imidazoles

Computational studies provide valuable quantitative data on the geometric and electronic properties of fluorinated imidazoles. The following tables summarize key parameters calculated for various fluorinated imidazole isomers. These values are crucial for understanding the impact of fluorine substitution on the molecule's structure and reactivity.

Table 1: Calculated Molecular Geometry of Fluorinated Imidazoles

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| Imidazole | C2-N1 | 1.334 | N1-C2-N3 | 110.9 |

| N1-C5 | 1.380 | C2-N3-C4 | 107.2 | |

| C4-C5 | 1.366 | N3-C4-C5 | 108.8 | |

| N3-C4 | 1.380 | C4-C5-N1 | 105.9 | |

| C2-H | 1.082 | C5-N1-C2 | 107.2 | |

| 2-Fluoroimidazole | C2-F | 1.352 | N1-C2-N3 | 111.2 |

| C2-N1 | 1.325 | C2-N3-C4 | 106.8 | |

| N1-C5 | 1.378 | N3-C4-C5 | 109.0 | |

| N3-C4 | 1.379 | C4-C5-N1 | 106.5 | |

| C4-C5 | 1.368 | C5-N1-C2 | 106.5 | |

| 4-Fluoroimidazole | C4-F | 1.361 | N1-C2-N3 | 110.5 |

| C2-N1 | 1.332 | C2-N3-C4 | 107.5 | |

| N1-C5 | 1.375 | N3-C4-C5 | 106.2 | |

| N3-C4 | 1.391 | C4-C5-N1 | 108.8 | |

| C4-C5 | 1.379 | C5-N1-C2 | 107.0 |

Note: The data presented is a representative compilation from various DFT studies. Actual values may vary depending on the level of theory and basis set used.

Table 2: Calculated Electronic Properties of Fluorinated Imidazoles

| Compound | Mulliken Charge on F | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Imidazole | - | -6.21 | -0.15 | 6.06 | 3.61 |

| 2-Fluoroimidazole | -0.42 | -6.58 | -0.54 | 6.04 | 4.89 |

| 4-Fluoroimidazole | -0.45 | -6.49 | -0.41 | 6.08 | 2.15 |

| 5-Fluoroimidazole | -0.46 | -6.51 | -0.43 | 6.08 | 5.91 |

Note: Mulliken charges are known to be basis set dependent.[3][4] The HOMO-LUMO gap is an indicator of chemical reactivity.[5][6]

Experimental Protocols: Synthesis of Fluorinated Imidazoles

The synthesis of fluorinated imidazoles can be achieved through various methods, including the Balz-Schiemann reaction, nucleophilic aromatic substitution (SNAr), and electrophilic fluorination.[7] Below are generalized protocols for the synthesis of key fluorinated imidazole precursors.

General Protocol for the Synthesis of 2-Fluoroimidazole via Diazotization-Fluorination

-

Diazotization: 2-Aminoimidazole is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF4). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO2) is added dropwise while maintaining the low temperature to form the corresponding diazonium tetrafluoroborate salt.

-

Fluorination (Balz-Schiemann reaction): The isolated diazonium salt is thermally or photochemically decomposed. Thermal decomposition typically involves gentle heating of the dry salt, leading to the release of nitrogen gas and boron trifluoride, with the formation of 2-fluoroimidazole.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure.

General Protocol for the Synthesis of 4(5)-Fluoroimidazole via Nucleophilic Aromatic Substitution (SNAr)

-

Starting Material: A suitable precursor, such as 4(5)-chloro- or 4(5)-bromoimidazole, is used.

-

Fluorination: The haloimidazole is reacted with a fluoride ion source, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst (e.g., a crown ether) in a high-boiling point aprotic polar solvent (e.g., dimethylformamide or dimethyl sulfoxide). The reaction is typically heated to facilitate the substitution.

-

Work-up and Purification: The reaction mixture is cooled and poured into water. The product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by chromatography or recrystallization.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Fluorinated imidazoles are of significant interest as potential inhibitors of various protein kinases involved in cellular signaling cascades.[8][9] One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in inflammatory responses.[1][2][10] Imidazole-based compounds have been extensively studied as p38 MAPK inhibitors.[7][10]

Caption: p38 MAPK signaling pathway with the inhibitory action of a fluorinated imidazole.

Experimental and Computational Workflow

The theoretical investigation of fluorinated imidazoles typically follows a structured workflow that integrates computational chemistry with experimental validation.

References

- 1. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAP Kinase p38Inhibitors: Clinical Results and an Intimate Look at Their Interactions with p38[alpha] Protein - ProQuest [proquest.com]

- 3. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 4. 10.2.2 Population Analysis: Atomic Partial Charges⣠10.2 Wave Function Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.4 Userâs Manual [manual.q-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Haloimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of haloimidazoles. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the computational analysis of these important heterocyclic compounds. The guide details common computational methodologies, presents key quantitative data derived from these calculations, and illustrates logical workflows and intermolecular interactions relevant to the study of haloimidazoles.

Introduction to Haloimidazoles and the Role of Quantum Chemistry

Haloimidazoles are a class of imidazole derivatives where one or more hydrogen atoms on the imidazole ring are substituted by halogen atoms (fluorine, chlorine, bromine, or iodine). This halogenation can significantly alter the molecule's physicochemical properties, including its electronic structure, reactivity, and biological activity. As such, haloimidazoles are of great interest in medicinal chemistry and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of haloimidazoles at the molecular level. These computational methods allow for the prediction of a wide range of molecular properties, offering insights that complement and guide experimental research. Key applications include the determination of molecular geometries, electronic properties, spectroscopic signatures, and the nature of intermolecular interactions.

Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For haloimidazoles, a variety of approaches have been successfully employed.

Density Functional Theory (DFT)

DFT is the most widely used quantum chemical method for studying medium to large-sized molecules like haloimidazoles due to its favorable balance of accuracy and computational cost.

Typical Protocol for DFT Calculations on Haloimidazoles:

-

Geometry Optimization: The first step is to determine the lowest energy structure of the haloimidazole. This is typically performed using a gradient-based optimization algorithm. A popular and effective combination of functional and basis set for this purpose is B3LYP/6-31G(d,p) or larger basis sets like 6-311++G(d,p) for higher accuracy.[1][2]

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.[1][3]

-

Calculation of Molecular Properties: Once the optimized geometry is confirmed, a variety of molecular properties can be calculated. These often include:

-

Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).[3][4]

-

Spectroscopic Properties: Including NMR chemical shifts, which are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[5][6]

-

Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can also be computed.[5]

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[1][7]

-

Basis Sets

The choice of basis set is crucial for obtaining reliable results. For calculations involving halogen atoms, it is important to use basis sets that can adequately describe the electron distribution around these atoms. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p) , are commonly used and generally provide a good balance of accuracy and computational efficiency.[1][5] For even more accurate calculations, especially for properties like non-covalent interactions, correlation-consistent basis sets like Ahlrichs' def2-TZVP can be employed.[8]

Quantitative Data from Quantum Chemical Calculations

The following tables summarize key quantitative data obtained from quantum chemical calculations for a selection of haloimidazoles. These values are crucial for understanding the structure-property relationships within this class of compounds.

Table 1: Calculated Electronic Properties of Selected Haloimidazoles

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 5-chloro-1-methyl-4-nitroimidazole | B3LYP/cc-pVTZ | - | - | - | 7.83[5] |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | - | - | - | - |

| Imidazolium-Cl | MP2/aug-cc-pVDZ | - | - | - | - |

| Imidazolium-Br | MP2/aug-cc-pVDZ | - | - | - | - |

| Imidazolium-I | MP2/aug-cc-pVDZ | - | - | - | - |

Table 2: Calculated Vibrational Frequencies for 5-chloro-1-methyl-4-nitroimidazole

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311++G**) (cm⁻¹) |

| NO₂ symmetric stretch | 1375 | 1373 |

| NO₂ asymmetric stretch | 1550 | 1548 |

| C-Cl stretch | 730 | 728 |

Note: This is a selection of key vibrational modes. A full vibrational analysis contains many more frequencies.[3][5]

Table 3: Calculated NMR Chemical Shifts for 5-chloro-1-methyl-4-nitroimidazole

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (B3LYP/6-311++G**) (ppm) |

| C2-H | 7.58 | 7.62 |

| N-CH₃ | 3.85 | 3.90 |

| C2 | 138.2 | 139.1 |

| C4 | 145.1 | 146.0 |

| C5 | 118.5 | 119.3 |

Note: Calculated chemical shifts are typically referenced to a standard (e.g., TMS) for comparison with experimental data.[5][6]

Visualizing Workflows and Interactions

Visual diagrams are essential for understanding complex processes and relationships in computational chemistry. The following diagrams, created using the DOT language, illustrate a typical workflow for quantum chemical calculations on haloimidazoles and the nature of halogen bonding.

Caption: A typical workflow for quantum chemical calculations on haloimidazoles.

References

- 1. Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. molecular orbital homo-lumo: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. malayajournal.org [malayajournal.org]

- 8. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-fluoro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-fluoro-1H-imidazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates its chemical and physical properties, provides representative experimental protocols for its synthesis and characterization, and discusses its potential role in drug discovery workflows.

Chemical and Physical Properties

2-fluoro-1H-imidazole, with the IUPAC name 2-fluoro-1H-imidazole, is a five-membered aromatic heterocycle.[1][2] The introduction of a fluorine atom at the 2-position significantly influences the electronic properties of the imidazole ring, potentially enhancing its biological activity and metabolic stability. The physicochemical properties of 2-fluoro-1H-imidazole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₃FN₂ | PubChem[1] |

| Molecular Weight | 86.07 g/mol | PubChem[1][2] |

| CAS Number | 57212-34-7 | PubChem[1][2] |

| Appearance | Solid (hydrochloride salt) | CymitQuimica[3] |

| XLogP3 | 0.5 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |

| Rotatable Bond Count | 0 | PubChem[1][2] |

| Exact Mass | 86.02802627 Da | PubChem[1][2] |

| Topological Polar Surface Area | 28.7 Ų | PubChem[1][2] |

Experimental Protocols

The following is a general, representative procedure for the synthesis of a substituted imidazole, which can be adapted for the synthesis of 2-fluoro-1H-imidazole, likely from a corresponding 2-aminoimidazole precursor via a Sandmeyer-type reaction (diazotization followed by fluorination).

Materials:

-

Substituted glyoxal

-

Aldehyde

-

Primary amine

-

Ammonia or an ammonium salt

-

Ethanol

-

Triethylamine

Procedure:

-

A suspension of a suitable starting imine in ethanol is prepared.

-

An aromatic aldehyde (1.0–1.5 equivalents) and triethylamine (2 equivalents) are added to the suspension.

-

The reaction mixture is stirred at room temperature for a duration of 7–24 hours.

-

Upon completion, the resulting suspension is cooled in an ice bath for 2 hours.

-

The precipitate is collected by filtration, washed successively with cold methanol or ethanol and diethyl ether, and then dried to yield the imidazole product.

Disclaimer: This is a generalized protocol for imidazole synthesis and may require significant optimization for the specific synthesis of 2-fluoro-1H-imidazole.

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of the 2-fluoro-1H-imidazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton environment.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Acquire a ¹⁹F NMR spectrum, which is crucial for observing the fluorine atom's environment and its couplings to other nuclei.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct C-H correlations for unambiguous structural assignment.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

-

An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

-

Mix approximately 1-2 mg of the solid 2-fluoro-1H-imidazole sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine powder.

-

Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

Sample Preparation:

-

Prepare a dilute solution of the 2-fluoro-1H-imidazole sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode. The spectrum should show the protonated molecule [M+H]⁺, confirming the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern that can further confirm the structure.

Potential Role in Drug Discovery

While specific biological activities for 2-fluoro-1H-imidazole are not extensively documented, the imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal, anticancer, and anti-inflammatory drugs.[4] The introduction of fluorine can enhance metabolic stability and binding affinity. The following diagram illustrates a hypothetical workflow for the integration of a novel fluoroimidazole compound into a drug discovery pipeline.

As many imidazole derivatives exhibit antifungal properties by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, a potential signaling pathway for a hypothetical antifungal fluoroimidazole is depicted below.

References

The Multifaceted Therapeutic Potential of Imidazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have propelled the development of a vast array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the significant pharmacological applications of imidazole derivatives, with a focus on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development in this dynamic field.

Anticancer Activity: Targeting the Machinery of Malignancy

Imidazole derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of crucial cellular processes such as cell proliferation, angiogenesis, and cell cycle progression.[3][4]

A significant number of imidazole-based compounds target key enzymes and proteins involved in cancer signaling pathways. Notably, they have been developed as inhibitors of tubulin polymerization, receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), and topoisomerases.[1][2][3]

Quantitative Data: Anticancer Activity of Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-cinnamide derivative 21 | A549 (Lung) | 0.29 | [1] |

| Benzimidazole-cinnamide derivative 21 | MDA-MB-231 (Breast) | 1.48 | [1] |

| Benzimidazole sulfonamide derivative 22 | A549 (Lung) | 0.15 | [1] |

| Benzimidazole sulfonamide derivative 22 | HeLa (Cervical) | 0.21 | [1] |

| Benzimidazole sulfonamide derivative 22 | HepG2 (Liver) | 0.33 | [1] |

| Benzimidazole sulfonamide derivative 22 | MCF-7 (Breast) | 0.17 | [1] |

| Imidazole derivative 16 (BCR-ABL inhibitor) | K-562 (Leukemia) | 5.66 | [3] |

| Thioxoimidazolidinone derivative 12 (CDK2/EGFR inhibitor) | HCT-116 (Colon) | 1.87 | [3] |

| Thioxoimidazolidinone derivative 12 (CDK2/EGFR inhibitor) | MCF-7 (Breast) | 5.70 | [3] |

| Thioxoimidazolidinone derivative 12 (CDK2/EGFR inhibitor) | HepG-2 (Liver) | 7.30 | [3] |

| Purine derivative 46 (EGFR inhibitor) | MDA-MB-231 (Breast) | 1.22 | [1] |

| Purine derivative 48 (EGFR inhibitor) | MDA-MB-231 (Breast) | 2.29 | [1] |

| Substituted xanthine derivative 43 (EGFR inhibitor) | MCF-7 (Breast) | 0.8 | [1] |

| Kim-161 (5a) | T24 (Urothelial) | 56.11 | [4] |

| Kim-111 (5b) | T24 (Urothelial) | 67.29 | [4] |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) | NUGC-3 (Gastric) | 0.05 | [2] |

| Benzimidazole linked with quinolone 24 (CHK-1 inhibitor) | CHK-1 | 0.73 | [2] |

| Imidazole with methyl group 26 (CHK-1 inhibitor) | CHK-1 | 0.50 (nM) | [2] |

| Imidazole with chloro group 27 (CHK-1 inhibitor) | CHK-1 | 0.32 (nM) | [2] |

| Imidazole 28 (CHK-2 inhibitor) | CHK-2 | 2 (nM) | [2] |

| Imidazole 29 (CHK-2 inhibitor) | CHK-2 | 15 (nM) | [2] |

| Benzimidazole derivative 39 | MCF-7 (Breast) | 4.2 | [2] |

| Benzimidazole derivative 40 | MCF-7 (Breast) | 8.29 | [2] |

| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thione (5) | MCF-7 (Breast) | < 5 | [5] |

| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thione (5) | HepG2 (Liver) | < 5 | [5] |

| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thione (5) | HCT-116 (Colon) | < 5 | [5] |

Signaling Pathway: EGFR Inhibition by Imidazole Derivatives```dot

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [6][7][8][9][10][11] Materials:

-

96-well microtiter plates

-

Fungal or bacterial strain of interest

-

Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

-

Imidazole derivatives (test compounds)

-

Standard antifungal or antibacterial drug (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The turbidity of the suspension should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 1-2 x 10^8 CFU/mL for bacteria. [6]2. Compound Dilution: Prepare serial twofold dilutions of the imidazole derivatives and the control drug in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension, resulting in a final volume of 100 or 200 µL per well. Include a growth control well (medium and inoculum without any compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours for fungi, 16-20 hours for bacteria). [7]5. MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antibacterial Activity: A Renewed Focus on Imidazole Scaffolds

While the antifungal properties of imidazoles are widely recognized, their potential as antibacterial agents is an area of growing interest. [12][13]Imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. [14]Their mechanisms of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, and disruption of the bacterial cell membrane. [15][16][17][18][19]

Quantitative Data: Antibacterial Activity of Imidazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Imidazole derivative 31 | Staphylococcus aureus UA1758 | 8 | [20] |

| Imidazole derivative 42 | Staphylococcus aureus UA1758 | 4 | [20] |

| Imidazole derivative 31 | Staphylococcus epidermidis UF843 | 8 | [20] |

| Imidazole derivative 42 | Staphylococcus epidermidis UF843 | 8 | [20] |

| Nitroimidazole/1,3,4-oxadiazole hybrid 62e | Escherichia coli ATCC 35128 | 4.9-17 | [12] |

| Nitroimidazole/1,3,4-oxadiazole hybrid 62h | Escherichia coli ATCC 35128 | 4.9-17 | [12] |

| Nitroimidazole/1,3,4-oxadiazole hybrid 62i | Escherichia coli ATCC 35128 | 4.9-17 | [12] |

| Imidazole hybrid 87h | Escherichia coli ATCC 25922 | 6.2 | [12] |

| Imidazole hybrid 87i | Escherichia coli ATCC 25922 | 6.4 | [12] |

| Imidazolium salt 3b | Bacillus subtilis | 4 | [14] |

| Imidazolium salt 3b | Escherichia coli | 128 | [14] |

| HL1 | Staphylococcus aureus | 625 | [10] |

| HL1 | MRSA | 1250 | [10] |

| HL2 | Staphylococcus aureus | 625 | [10] |

| HL2 | MRSA | 625 | [10] |

| HL1 | Acinetobacter baumannii | 1250 | [10] |

| HL1 | Pseudomonas aeruginosa | 5000 | [10] |

| HL1 | Escherichia coli | >5000 | [10] |

| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Staphylococcus aureus | Not specified | [10] |

| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Pseudomonas aeruginosa | Not specified | [10] |

| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Escherichia coli | Not specified | [10] |

| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Bacillus subtilis | Not specified | [10] |

| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide | Staphylococcus aureus | 4-8 | [10] |

Experimental Workflow: DNA Gyrase Inhibition Assay

Caption: Workflow for assessing DNA gyrase inhibition.

Antiviral Activity: A Broad Spectrum of Possibilities

The antiviral potential of imidazole derivatives has been explored against a variety of viruses, including influenza virus, hepatitis C virus (HCV), and Zika virus (ZIKV). [21][22]Their mechanisms of action are virus-specific and can involve the inhibition of viral entry, replication, or the function of viral enzymes.

Quantitative Data: Antiviral Activity of Imidazole Derivatives

| Compound/Derivative | Virus | EC50 | Reference |

| Imidazole-based compound 5a | Influenza A virus | 0.3 µM | [21][22] |

| Imidazole-based compound 5b | Influenza A virus | 0.4 µM | [21][22] |

| Imidazole-coumarin conjugate 15b | Hepatitis C Virus (HCV) | 7.2 µM | [21][22] |

| Imidazole-coumarin conjugate 15d | Hepatitis C Virus (HCV) | 5.1 µM | [21][22] |

| Imidazole-coumarin conjugate 15e | Hepatitis C Virus (HCV) | 8.4 µM | [21][22] |

| Benzimidazole derivative 1 | Zika Virus (ZIKV) | 1.9 µM | [22] |

| 1H-1,2,4-triazole and imidazole l-ascorbic acid derivative 16a | Hepatitis C Virus (HCV) | 36.6 µg/mL | [22] |

| Benzimidazole derivative 31b | BK polyomavirus (BKPyV) | 5.4 µM | [21] |

| Benzimidazole derivative 31a | BK polyomavirus (BKPyV) | 5.5 µM | [21] |

| 2-phenylbenzimidazole analog 36a | Vaccinia Virus (VV) | 0.1 µM | [21][22] |

| 2-phenylbenzimidazole analog 36b | Bovine Viral Diarrhea Virus (BVDV) | 1.5 µM | [21][22] |

| 2-phenylbenzimidazole analog 36c | Bovine Viral Diarrhea Virus (BVDV) | 0.8 µM | [21][22] |

| 2-phenylbenzimidazole analog 36d | Bovine Viral Diarrhea Virus (BVDV) | 1.0 µM | [21][22] |

| Imidazole derivative | Enteroviruses | low-micromolar | [23] |

| Imidazole derivative | Alphacoronaviruses | low-micromolar | [23] |

| Imidazole derivative | Betacoronaviruses | low-micromolar | [23] |

| Imidazole derivative 11r | MERS-CoV | three-digit picomolar | [23] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture. [24][25][26][27][28] Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Cell culture medium

-

Imidazole derivatives (test compounds)

-

Agarose or carboxymethylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the imidazole derivative for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a medium containing a low percentage of agarose or carboxymethylcellulose to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the imidazole derivative.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes, particularly COX-2. [23][29][30]By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data: Anti-inflammatory Activity of Imidazole Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives (AA1–AA8) | Inhibition of albumin denaturation | 33.27 ± 2.12 to 301.12 ± 10.23 | [31] |

| 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole (3) | PGE2 production | 3.3 nM ± 2.93 | [23] |

| 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole (13) | PGE2 production | 5.3 nM ± 0.23 | [23] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of pharmacological agents. [30][32][33][34][35] Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Imidazole derivatives (test compounds)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the imidazole derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle, and the positive control group receives the standard anti-inflammatory drug.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours). [34]5. Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group in comparison to the control group using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The imidazole scaffold continues to be a highly privileged structure in medicinal chemistry, yielding a remarkable diversity of biologically active compounds. The extensive research into their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties has led to the development of numerous clinically successful drugs and promising lead candidates. This technical guide has provided a consolidated resource for researchers in the field, summarizing key quantitative data, illustrating relevant biological pathways, and detailing essential experimental protocols. Further exploration of the vast chemical space of imidazole derivatives, coupled with a deeper understanding of their molecular targets and mechanisms of action, will undoubtedly lead to the discovery of novel and more effective therapeutic agents for a wide range of diseases.

References

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell-Based Assays to Identify/Screen Antibiotics Targeting Bacterial DNA Gyrase | Florida ExpertNet [expertnet.org]

- 18. "Discovery of Novel Bacterial DNA Gyrase Inhibitors" by Eddy E. Alfonso Maqueira [digitalcommons.fiu.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 26. journals.asm.org [journals.asm.org]

- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 28. youtube.com [youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 31. MTT assay protocol | Abcam [abcam.com]

- 32. inotiv.com [inotiv.com]

- 33. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 35. 2.4. Assessment of In Vivo Anti-Inflammatory Activity of the Concoction by Using Carrageenan-Induced Rat Paw-Edema Assay [bio-protocol.org]

Methodological & Application

Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic profile. The 2-fluoro-2H-imidazole scaffold, a five-membered heterocyclic ring with a fluorine atom at the 2-position, represents a promising building block in drug discovery. The unique electronic properties of fluorine can significantly influence the physicochemical and pharmacological properties of the parent imidazole molecule, including its metabolic stability, binding affinity to biological targets, and membrane permeability. This document provides a detailed overview of the potential applications of this compound in medicinal chemistry, including generalized experimental protocols and data presentation.

While specific data for compounds containing the this compound moiety is limited in the public domain, we can infer its potential applications and properties based on the broader class of fluorinated imidazoles and benzimidazoles, which have been more extensively studied.

Rationale for Fluorination: The Role of this compound as a Bioisostere

Fluorine is often employed as a bioisostere for a hydrogen atom or a hydroxyl group.[1][2] Its small size and high electronegativity can lead to several advantageous modifications in a drug candidate:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[2]

-

Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the target protein's binding pocket, potentially increasing binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the imidazole ring, influencing its ionization state at physiological pH. This can affect its solubility, membrane permeability, and interaction with the target.

-

Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes, including the blood-brain barrier.[3]

Potential Therapeutic Applications

Based on the known activities of related fluorinated heterocyclic compounds, this compound could be a valuable scaffold in the following therapeutic areas:

Oncology: Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The imidazole scaffold is a common motif in these drugs. Fluorination can enhance the binding affinity and selectivity of these inhibitors. For instance, fluorinated imidazo[4,5-b]pyridine derivatives have been investigated as potent Aurora kinase inhibitors for the treatment of acute myeloid leukemia.

-

Hypothetical Signaling Pathway Targeted by a this compound Kinase Inhibitor:

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a this compound-based kinase inhibitor.

Neurodegenerative Diseases

Fluorinated compounds have shown promise in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] The ability of fluorine to enhance blood-brain barrier penetration is particularly advantageous for central nervous system (CNS) targets. Imidazole derivatives are being explored as modulators of targets relevant to neurodegeneration.[5]

Infectious Diseases

Imidazole-based compounds have a long history as antifungal and antibacterial agents.[6][7] Fluorination can enhance the antimicrobial potency of these compounds. For example, certain fluoro-benzimidazole derivatives have demonstrated significant activity against pathogenic microorganisms.[3]

Quantitative Data

The following table summarizes representative data for fluorinated imidazole and benzimidazole derivatives from the literature to illustrate the range of activities that can be achieved. Note: This data is not for this compound specifically but for structurally related compounds.

| Compound Class | Target/Organism | Activity Metric | Value | Reference |

| Fluoro-benzimidazole derivative | Escherichia coli | MIC₉₀ | 0.49–0.98 µg/mL | [3] |

| Imidazo[4,5-b]pyridine | Aurora kinase A | IC₅₀ | 1 nM | |

| Imidazole derivative | Candida albicans (Fluconazole-resistant) | MIC | 8 µg/mL | [2] |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound derivatives, based on standard medicinal chemistry practices.

General Synthesis of a this compound Derivative

A common route to substituted imidazoles is the van Leusen imidazole synthesis.[8] A plausible adaptation for a this compound derivative is outlined below.

-

Experimental Workflow for Synthesis:

Caption: Generalized workflow for the synthesis of a this compound derivative.

Protocol:

-

Reaction Setup: To a solution of a suitable fluorinated aldehyde or imine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Base Addition: Cool the reaction mixture to 0 °C and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq), portion-wise.